2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a 1,4-diazaspiro[4.6]undeca-1,3-diene core, substituted at position 3 with a 4-fluorophenyl group. The sulfur atom at position 2 connects to an acetamide moiety, where the nitrogen is further substituted with a 3-methylphenyl group. While direct biological data for this compound are unavailable in the provided evidence, structural analogs highlight the importance of substituent effects on physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3OS/c1-17-7-6-8-20(15-17)26-21(29)16-30-23-22(18-9-11-19(25)12-10-18)27-24(28-23)13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQYDFJWJZXMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework that incorporates a sulfenamide moiety. The presence of the 4-fluorophenyl group is significant due to the electron-withdrawing effect of fluorine, which can enhance the compound's interaction with biological targets.
Molecular Characteristics:
- Molecular Formula: C₁₈H₁₈F₁N₃OS
- Molecular Weight: 353.42 g/mol
- CAS Number: 899913-24-7
Mechanisms of Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antipsychotic Activity: Related compounds have shown potential antipsychotic profiles in behavioral pharmacological models. For instance, the structural modifications influence the efficacy and side effects associated with antipsychotic treatment .
- Anticancer Properties: The compound's structural features may confer antiproliferative activity against various cancer cell lines. The fluorinated moieties often enhance the reactivity towards biological macromolecules, which is crucial for anticancer efficacy .
Case Study 1: Antipsychotic Activity
A study examined a series of spirocyclic compounds similar to our target compound for their antipsychotic effects. The results indicated that these compounds could suppress high baseline medial forebrain bundle self-stimulation in rats without significant neurological side effects. This suggests a favorable therapeutic index for potential clinical applications .
Case Study 2: Anticancer Efficacy
Research on fluorinated benzothiazoles demonstrated that similar structural modifications could lead to potent antiproliferative activity against sensitive cancer cell lines. The mechanism was linked to the formation of DNA adducts via metabolic activation, highlighting the importance of chemical structure in determining biological outcomes .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
| N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
| 2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with four structurally related analogs from the evidence:
*Note: Molecular weight inferred based on structural similarity to and .
Key Observations:
Substituent Effects :
- Halogenation : The 4-fluorophenyl group in the target compound is less electron-withdrawing than the 3,4-dichlorophenyl () or 2,4-dichlorophenyl () groups. This may enhance metabolic stability compared to chlorinated analogs .
- Aromatic Substitution : The 3-methylphenyl group (meta-substituted) in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). This could influence binding affinity in hydrophobic pockets .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~423.5) compared to brominated (488.4, ) and trichlorinated (512.9, ) analogs suggests improved solubility and bioavailability .
Crystallographic and Hydrogen-Bonding Insights
- highlights that N-substituted acetamides exhibit planar amide groups and form dimers via N–H⋯O hydrogen bonds.
- In dichlorophenyl derivatives (), steric repulsion between substituents increases dihedral angles (e.g., 54.8–77.5°), which could hinder π-π stacking interactions critical for receptor binding .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the diazaspiro[4.6]undeca-1,3-diene core via cyclization reactions, often using sp³-hybridized amines and ketones as precursors.
- Step 2: Introduction of the 4-fluorophenyl substituent through nucleophilic aromatic substitution or cross-coupling reactions.
- Step 3: Thioacetamide linkage formation via thiol-ene "click" chemistry or nucleophilic displacement. Key optimizations: Temperature control (60–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are most effective for characterizing its structural integrity and functional groups?
- ¹H/¹³C NMR: Confirms regiochemistry of the diazaspiro core and substituent positions.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₆H₂₈FN₃OS₂).
- X-ray Crystallography: Resolves spirocyclic conformation and hydrogen-bonding patterns.
- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s pharmacological activity across different assay systems?
- Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests to isolate target-specific effects.
- Structural Analogs: Test derivatives with modified fluorophenyl or methylphenyl groups to identify SAR trends.
- In Silico Modeling: Use molecular docking to predict binding affinities to off-target proteins (e.g., cytochrome P450 isoforms) that may cause assay interference .
Q. What strategies are recommended for optimizing regioselectivity during sulfanylacetamide moiety introduction?
- Protecting Groups: Temporarily block reactive sites on the diazaspiro core (e.g., Boc protection for secondary amines).
- Catalyst Screening: Evaluate Pd(0)/Pd(II) systems for Suzuki-Miyaura coupling to minimize byproducts.
- Solvent Effects: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the thiol group .
Q. How does the electronic configuration of the diazaspiro core influence biological target interactions?
- Electron-Withdrawing Effects: The 4-fluorophenyl group enhances electrophilicity, promoting hydrogen bonding with kinase ATP pockets.
- Spirocyclic Rigidity: Restricts conformational flexibility, improving selectivity for proteins with deep binding pockets (e.g., GPCRs).
- Computational Validation: Density Functional Theory (DFT) calculations can map charge distribution across the spiro system .
Q. What methodological approaches validate the compound’s stability under physiological conditions in preclinical studies?
- Forced Degradation Studies: Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions to identify degradation pathways.
- LC-MS Stability Assays: Monitor parent compound decay and metabolite formation over 24–72 hours in plasma or simulated gastric fluid.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) assesses melting point stability (>150°C indicates solid-state robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
